molecular formula C16H18N2O3S B2905270 N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide CAS No. 1789229-69-1

N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide

Cat. No.: B2905270
CAS No.: 1789229-69-1
M. Wt: 318.39
InChI Key: RCCLYFHBOKWXBZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide is a synthetic small molecule characterized by a benzodioxole core linked to an acetamide scaffold.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-18(9-13-3-2-6-22-13)10-16(19)17-8-12-4-5-14-15(7-12)21-11-20-14/h2-7H,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCLYFHBOKWXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share the N-(1,3-benzodioxol-5-ylmethyl)acetamide backbone but differ in substituents and heterocyclic systems:

Compound Name Key Substituents Melting Point (°C) Notable Properties
Target Compound : N-(1,3-Benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide Thiophene-methylamino group Not reported Expected moderate lipophilicity; potential for CNS penetration due to benzodioxole
Compound 1 () Triazole-thioether 148 White solid; cytotoxic activity against cancer cell lines
Compound 8 () Oxadiazole-tetrahydronaphthalenyl 96 Ivory solid; potent MMP-9 inhibition and cytotoxicity
C26 () Bromothiophene Not reported Bromine enhances electrophilicity; possible halogen bonding in target interactions
FEMA GRAS 4809 () Pyrazole-thiophenemethyl Not reported Flavoring agent; highlights structural versatility of acetamide derivatives

Pharmacokinetic and Regulatory Considerations

  • Lower melting points (e.g., 96°C for Compound 8) suggest amorphous solid forms, which may improve dissolution rates .
  • Regulatory Status :

    • FEMA GRAS 4809 (a flavoring analogue) demonstrates regulatory approval pathways for structurally related acetamides, though therapeutic compounds require rigorous toxicity profiling .

Q & A

Q. What experimental approaches resolve crystallographic ambiguities in related compounds?

  • Answer : Single-crystal X-ray diffraction (employing SHELX programs) resolves stereochemical uncertainties. For example, SHELXL refinement of analogous acetamides confirmed the Z-configuration of thiazolidinone derivatives . Dynamic NMR (e.g., variable-temperature studies) can further elucidate conformational dynamics .

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